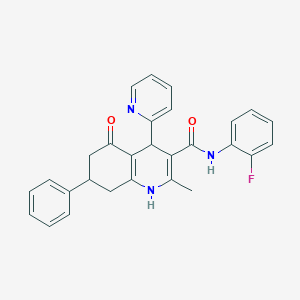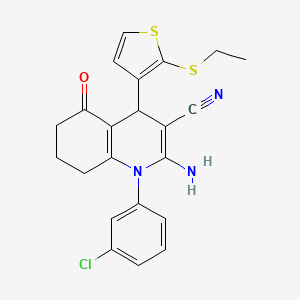
N-(2-Fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-フルオロフェニル)-2-メチル-5-オキソ-7-フェニル-4-(2-ピリジニル)-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミドは、複数の官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
N-(2-フルオロフェニル)-2-メチル-5-オキソ-7-フェニル-4-(2-ピリジニル)-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路の1つには以下が含まれます。
キノリン核の形成: キノリン核は、アニリン誘導体とケトンを酸性または塩基性触媒の存在下で縮合させるフラインダー合成によって合成できます。
ピリジニル基の導入: ピリジニル基は、求核置換反応によって導入できます。この反応では、ハロゲン化ピリジンがキノリン誘導体と反応します。
フルオロフェニル基の付加: フルオロフェニル基は、通常、鈴木カップリング反応によって付加されます。この反応では、ボロン酸誘導体がパラジウム触媒の存在下でハロゲン化キノリンと反応します。
カルボキサミド基の形成: 最後のステップでは、脱水条件下でキノリン誘導体と適切なアミンを反応させることでカルボキサミド基が形成されます。
工業生産方法
この化合物の工業生産には、収率と純度を最大限に高めるために、上記の合成ステップを最適化する必要がある可能性があります。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、最も効率的な触媒と試薬を特定するためのハイスループットスクリーニングの使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にメチル基で酸化反応を起こす可能性があり、カルボン酸またはケトンの形成につながります。
還元: 還元反応は、カルボニル基で起こり、それらをアルコールに変換します。
置換: この化合物中の芳香族環は、求電子置換反応を起こす可能性があり、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
置換: 求電子置換反応では、ハロゲン (Cl₂、Br₂) やニトロ化剤 (HNO₃) などの試薬が頻繁に使用されます。
主要な生成物
酸化: カルボン酸、ケトン。
還元: アルコール。
置換: ハロゲン化またはニトロ化誘導体。
科学研究への応用
化学
化学において、N-(2-フルオロフェニル)-2-メチル-5-オキソ-7-フェニル-4-(2-ピリジニル)-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応の探求と新規化合物の開発が可能になります。
生物学
生物学的研究では、この化合物は、生物活性分子の可能性について研究されています。さまざまな生物学的標的との相互作用は、疾患に対する新しい治療アプローチに関する洞察を提供することができます。
医学
医学において、この化合物は、潜在的な薬理学的特性について調査されています。特に神経疾患や癌の治療において、新規薬剤開発のためのリード化合物として役立つ可能性があります。
産業
産業部門では、この化合物は、安定性や反応性などの特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, N-(2-Fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
N-(2-フルオロフェニル)-2-メチル-5-オキソ-7-フェニル-4-(2-ピリジニル)-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、イオンチャネルが含まれ、それらの活性を調節します。関与する正確な経路は、特定の用途と化合物が使用される生物学的コンテキストによって異なります。
類似化合物との比較
類似化合物
- N-(2-クロロフェニル)-2-メチル-5-オキソ-7-フェニル-4-(2-ピリジニル)-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミド
- N-(2-ブロモフェニル)-2-メチル-5-オキソ-7-フェニル-4-(2-ピリジニル)-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミド
- N-(2-ヨードフェニル)-2-メチル-5-オキソ-7-フェニル-4-(2-ピリジニル)-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミド
ユニークさ
N-(2-フルオロフェニル)-2-メチル-5-オキソ-7-フェニル-4-(2-ピリジニル)-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミドは、フッ素原子の存在によってユニークです。フッ素原子は、その化学的および生物学的特性を大幅に変化させる可能性があります。フッ素原子は、ハロゲン化アナログと比較して、化合物の安定性を高め、親油性を高め、生物学的標的への結合親和性を向上させることができます。
この詳細な記事は、N-(2-フルオロフェニル)-2-メチル-5-オキソ-7-フェニル-4-(2-ピリジニル)-1,4,5,6,7,8-ヘキサヒドロ-3-キノリンカルボキサミドの包括的な概要を提供しており、その合成、反応、応用、作用機序、および類似化合物との比較を網羅しています。
特性
分子式 |
C28H24FN3O2 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C28H24FN3O2/c1-17-25(28(34)32-21-12-6-5-11-20(21)29)27(22-13-7-8-14-30-22)26-23(31-17)15-19(16-24(26)33)18-9-3-2-4-10-18/h2-14,19,27,31H,15-16H2,1H3,(H,32,34) |
InChIキー |
PDQCYUBZVMOAAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11641613.png)
![5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-N-tert-butyl-2-methylbenzenesulfonamide](/img/structure/B11641616.png)
![3-[dimethyl(4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}but-2-yn-1-yl)ammonio]propane-1-sulfonate](/img/structure/B11641627.png)
![(6Z)-2-butyl-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641634.png)
![3-(4-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11641638.png)
![3-(2-Methylprop-2-EN-1-YL)-2-[(2-oxo-2-phenylethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11641642.png)
![2,5-Pyrrolidinedione, 3-[[2-(2-methoxyphenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11641648.png)

![4-({2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11641671.png)
![2-[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]naphthalen-1-ol](/img/structure/B11641673.png)
![{(2E)-2-[(2E)-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11641695.png)
![ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11641701.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11641709.png)
